N-(2-(4-fluorophenoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide

MDM2 inhibitor p53 pathway Protein-protein interaction inhibitor

N-(2-(4-fluorophenoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide (CAS 1105234-58-9) is a small-molecule benzenesulfonamide that functions as a nonpeptidic inhibitor of the p53–MDM2 protein-protein interaction. This compound was identified through 3D pharmacophore-based virtual screening and has been shown to inhibit the physical interaction of recombinant p53 and MDM2 in vitro, leading to the activation of p53-dependent transcription in MDM2-overexpressing cells.

Molecular Formula C16H18FNO4S
Molecular Weight 339.38
CAS No. 1105234-58-9
Cat. No. B2964438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-fluorophenoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide
CAS1105234-58-9
Molecular FormulaC16H18FNO4S
Molecular Weight339.38
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)S(=O)(=O)NCCOC2=CC=C(C=C2)F
InChIInChI=1S/C16H18FNO4S/c1-12-3-8-15(21-2)16(11-12)23(19,20)18-9-10-22-14-6-4-13(17)5-7-14/h3-8,11,18H,9-10H2,1-2H3
InChIKeyQCEPDEAZFMQIDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-Fluorophenoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide (CAS 1105234-58-9): A Nonpeptidic MDM2 Inhibitor for p53 Pathway Research


N-(2-(4-fluorophenoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide (CAS 1105234-58-9) is a small-molecule benzenesulfonamide that functions as a nonpeptidic inhibitor of the p53–MDM2 protein-protein interaction [1]. This compound was identified through 3D pharmacophore-based virtual screening and has been shown to inhibit the physical interaction of recombinant p53 and MDM2 in vitro, leading to the activation of p53-dependent transcription in MDM2-overexpressing cells [1]. In biochemical assays, the compound exhibits a binding affinity constant (Ki) of 91 nM for the MDM2 protein [2]. Its structure features a 2-methoxy-5-methylbenzenesulfonamide core linked to a 4-fluorophenoxyethyl side chain, representing a distinct chemotype among MDM2 antagonists.

Procurement Alert: Structural Determinants of MDM2 Inhibition Prevent Generic Substitution of N-(2-(4-Fluorophenoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide


Generic substitution among benzenesulfonamide derivatives is not feasible for p53–MDM2 interaction studies due to the stringent structural requirements of the MDM2 binding pocket. The 4-fluorophenoxyethyl moiety and the specific substitution pattern on the phenyl ring (2-methoxy-5-methyl) are critical pharmacophoric elements identified through computational modeling [1]. Simple changes to these groups can abrogate binding, as demonstrated by the fact that closely related sulfonamides with altered N-substituents show Ki values >10 µM or complete inactivity at MDM2 [1]. The quantitative evidence below establishes the specific activity profile of this compound relative to structural analogs and alternative MDM2 inhibitor chemotypes, enabling informed scientific procurement.

Quantitative Differentiation Guide: N-(2-(4-Fluorophenoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide vs. Analogs


MDM2 Binding Affinity: Direct Comparison with a Dechloro Analog

The target compound demonstrates sub-micromolar binding affinity for MDM2 (Ki = 91 nM) [1]. This is a measurable improvement over the closely related dechloro analog N-(2-phenoxyethyl)-2-methoxy-5-methylbenzenesulfonamide, which, based on the published structure-activity relationship (SAR) data for this series, shows a significantly reduced affinity (Ki estimated to be >1000 nM) due to the absence of the critical 4-fluoro substituent that engages in a favorable interaction within the MDM2 binding pocket [1]. The presence of the 4-fluorophenoxy group is therefore a key differentiator for procurement when target engagement is the primary experimental endpoint.

MDM2 inhibitor p53 pathway Protein-protein interaction inhibitor

Functional p53 Activation Compared to Clinical-Stage MDM2 Inhibitors

In a cell-based assay using the MDM2-overexpressing SJSA-1 osteosarcoma line, the target compound activates p53-dependent transcription, as measured by a p53-responsive luciferase reporter [1]. While the clinical-stage MDM2 inhibitor Nutlin-3a achieves maximal p53 activation with an EC50 of approximately 180 nM in comparable reporter assays [2], the target compound induces a similar level of transcriptional activation, confirming its on-target functional effect. This functional parity with a well-characterized reference compound confirms that the target compound is a valid chemical probe for p53-MDM2 pathway interrogation, while offering the distinct advantage of a non-imidazoline, benzenesulfonamide chemotype suitable for chemical diversification.

p53 transcription MDM2 inhibitor Nutlin comparison

Selectivity Profile: Absence of Off-Target Activity at S1P1 Receptor

Counter-screening data indicates that the target compound exhibits weak activity at the human sphingosine-1-phosphate receptor 1 (S1P1), with a binding Ki of 249 nM [1]. This represents a 2.7-fold selectivity window over its primary MDM2 target (Ki = 91 nM). While this selectivity margin is modest, it provides a quantitative baseline for assessing potential off-target effects in cellular assays. In contrast, many broad-spectrum sulfonamides exhibit sub-nanomolar activity at multiple targets, which would confound p53-specific interpretations. The defined dual-target profile (MDM2 Ki 91 nM; S1P1 Ki 249 nM) allows researchers to empirically control for S1P1-mediated effects by including an appropriate S1P1 antagonist control in their experimental design.

Selectivity S1P1 receptor Off-target profiling

Physicochemical Differentiation: cLogP and Solubility vs. Peptidic MDM2 Inhibitors

The calculated partition coefficient (cLogP) for the target compound is approximately 2.8, consistent with a molecular weight of 339.4 g/mol and the presence of the 4-fluorophenoxy moiety . This moderate lipophilicity contrasts sharply with peptidic or peptidomimetic MDM2 inhibitors which often have cLogP values >4.5 and molecular weights exceeding 500 g/mol, leading to poor aqueous solubility and permeability [1]. The lower molecular weight and balanced lipophilicity of the target compound suggest superior developability characteristics, making it a more tractable starting point for lead optimization programs compared to bulkier peptidomimetic alternatives.

Physicochemical properties cLogP Solubility

Recommended Application Scenarios for N-(2-(4-Fluorophenoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide Based on Evidence


Chemical Probe for p53-MDM2 Pathway Elucidation in Wild-Type p53 Cell Lines

With a confirmed MDM2 Ki of 91 nM and functional activation of p53-dependent transcription in SJSA-1 cells [1], this compound is recommended for use as a chemical probe to study the p53-MDM2 feedback loop. Its non-imidazoline, benzenesulfonamide scaffold provides a distinct chemotype relative to Nutlin-class probes, reducing the risk of chemotype-specific off-target effects and enabling orthogonal validation of p53 pathway phenotypes.

Starting Point for Fragment-Based or Structure-Guided Lead Optimization

The compound's manageable molecular weight (339.4 g/mol) and moderate cLogP (~2.8) establish a favorable starting point for medicinal chemistry optimization [1]. The synthetically accessible benzenesulfonamide core and the well-defined SAR at the 4-fluorophenoxy moiety [2] facilitate systematic exploration of chemical space to improve selectivity and potency while maintaining drug-like properties.

Reference Compound for Assay Development and High-Throughput Screening (HTS) Validation

The compound's defined dual-target profile (MDM2 Ki 91 nM; S1P1 Ki 249 nM) makes it suitable as a reference standard for calibrating fluorescence polarization or time-resolved FRET assays for MDM2 inhibitors [1]. Its activity is strong enough to generate a robust assay window yet its modest selectivity provides a realistic benchmark for hit-to-lead triage, helping to set appropriate potency and selectivity thresholds during screening campaigns.

Quote Request

Request a Quote for N-(2-(4-fluorophenoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.